1-(2,5-Dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((1-(p-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one
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Overview
Description
1-(2,5-Dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((1-(p-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a pyrrole ring, a tetrahydrofuran moiety, and a tetrazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((1-(p-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the tetrahydrofuran moiety via nucleophilic substitution or addition reactions.
- Attachment of the tetrazole ring using azide chemistry.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((1-(p-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrrole and tetrazole rings.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((1-(p-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-((1H-tetrazol-5-yl)thio)ethan-1-one: Lacks the tetrahydrofuran moiety.
1-(2,5-Dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((1H-tetrazol-5-yl)thio)ethan-1-one: Lacks the p-tolyl group.
Uniqueness
The presence of multiple functional groups in 1-(2,5-Dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((1-(p-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one makes it unique compared to similar compounds
Properties
Molecular Formula |
C21H25N5O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C21H25N5O2S/c1-14-6-8-17(9-7-14)26-21(22-23-24-26)29-13-20(27)19-11-15(2)25(16(19)3)12-18-5-4-10-28-18/h6-9,11,18H,4-5,10,12-13H2,1-3H3 |
InChI Key |
SCOPOHGXBHMNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=C(N(C(=C3)C)CC4CCCO4)C |
Origin of Product |
United States |
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